Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)-
CAS No.: 57067-98-8
Cat. No.: VC17314267
Molecular Formula: C10H16N2O2
Molecular Weight: 196.25 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 57067-98-8 |
|---|---|
| Molecular Formula | C10H16N2O2 |
| Molecular Weight | 196.25 g/mol |
| IUPAC Name | N-butan-2-yl-N-(4-methyl-1,3-oxazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C10H16N2O2/c1-5-8(3)12(9(4)13)10-11-7(2)6-14-10/h6,8H,5H2,1-4H3 |
| Standard InChI Key | SIKRYBKSSUVSOX-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C)N(C1=NC(=CO1)C)C(=O)C |
Introduction
Chemical Identity and Structural Analysis
Systematic Nomenclature and Molecular Formula
The IUPAC name Acetamide, N-(4-methyl-2-oxazolyl)-N-(1-methylpropyl)- delineates its structure as follows:
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Acetamide core: CH₃CON<sub>(substituents)</sub>.
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N-substituents:
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4-Methyl-2-oxazolyl: A five-membered heterocyclic ring containing one oxygen and one nitrogen atom, with a methyl group at position 4.
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1-Methylpropyl (sec-butyl): A branched alkyl chain (CH(CH₂CH₃)CH₂CH₃).
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The molecular formula is derived as C₁₀H₁₆N₂O₂, with a calculated molecular weight of 196.25 g/mol.
Structural and Spectroscopic Features
While experimental spectral data for this compound are unavailable, comparisons to similar acetamides provide insights:
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Infrared (IR) Spectroscopy: Expected peaks include:
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Mass Spectrometry: Predominant fragmentation patterns may involve:
Synthesis and Reaction Pathways
Synthetic Strategies
The compound’s synthesis likely proceeds via sequential N-alkylation of acetamide:
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Formation of N-(1-Methylpropyl)acetamide:
Acetamide reacts with 2-bromobutane under basic conditions (e.g., K₂CO₃) to introduce the sec-butyl group . -
Introduction of 4-Methyl-2-Oxazolyl:
Subsequent coupling with 4-methyl-2-oxazolyl chloride or a palladium-catalyzed cross-coupling reaction .
Challenges in Purification
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Lipophilicity: The sec-butyl group may necessitate chromatographic separation using non-polar solvents.
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Oxazole Stability: Acidic or basic conditions could degrade the oxazole ring, requiring neutral pH during synthesis .
Physicochemical Properties
Thermodynamic and Solubility Data
Stability Profile
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Hydrolytic Stability: Susceptible to acid/base-catalyzed hydrolysis at the amide bond.
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Photostability: The oxazole ring may absorb UV light, leading to degradation under prolonged exposure .
Comparative Analysis with Analogous Compounds
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